molecular formula C13H18O2 B13636205 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene CAS No. 62416-75-5

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene

Cat. No.: B13636205
CAS No.: 62416-75-5
M. Wt: 206.28 g/mol
InChI Key: ILODOROHIWUECT-UHFFFAOYSA-N
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Description

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C13H18O2. It is a derivative of benzene, where two ethoxy groups and a prop-2-en-1-yl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene typically involves the alkylation of 1,2-diethoxybenzene with an appropriate allyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the prop-2-en-1-yl group to a propyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,2-Diethoxy-4-propylbenzene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.

    1,2-Diethoxybenzene: Lacks the prop-2-en-1-yl group.

    1,2-Diethoxy-4-propylbenzene: The prop-2-en-1-yl group is reduced to a propyl group.

Uniqueness

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene is unique due to the presence of both ethoxy groups and the prop-2-en-1-yl group, which confer distinct chemical and physical properties

Properties

CAS No.

62416-75-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1,2-diethoxy-4-prop-2-enylbenzene

InChI

InChI=1S/C13H18O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

ILODOROHIWUECT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC=C)OCC

Origin of Product

United States

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